molecular formula C12H16N2O2S2 B2634675 methyl 3-[(piperidine-1-carbothioyl)amino]thiophene-2-carboxylate CAS No. 892270-16-5

methyl 3-[(piperidine-1-carbothioyl)amino]thiophene-2-carboxylate

Cat. No.: B2634675
CAS No.: 892270-16-5
M. Wt: 284.39
InChI Key: LMUMOKROEFDGSQ-UHFFFAOYSA-N
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Description

Methyl 3-[(piperidine-1-carbothioyl)amino]thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(piperidine-1-carbothioyl)amino]thiophene-2-carboxylate typically involves the reaction of piperidine-1-carbothioamide with methyl 3-aminothiophene-2-carboxylate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(piperidine-1-carbothioyl)amino]thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[(piperidine-1-carbothioyl)amino]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-[(piperidine-1-carbothioyl)amino]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(piperidine-1-carbothioyl)amino]thiophene-2-carboxylate is unique due to the presence of the piperidine-1-carbothioyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-(piperidine-1-carbothioylamino)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S2/c1-16-11(15)10-9(5-8-18-10)13-12(17)14-6-3-2-4-7-14/h5,8H,2-4,6-7H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUMOKROEFDGSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=S)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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